3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
CAS No.:
Cat. No.: VC16390815
Molecular Formula: C23H20FN3O3S
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
![3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide -](/images/structure/VC16390815.png)
Specification
Molecular Formula | C23H20FN3O3S |
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Molecular Weight | 437.5 g/mol |
IUPAC Name | 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C23H20FN3O3S/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13- |
Standard InChI Key | DEASFKVHODRGHO-MOSHPQCFSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F |
Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F |
Introduction
Chemical Structure and Molecular Identity
The compound’s molecular architecture combines a thiazolidinone core with a 2-fluorobenzylidene substituent and an indole-containing propanamide side chain. Its IUPAC name, 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide, reflects this intricate arrangement. Key molecular identifiers include:
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₀FN₃O₃S |
Molecular Weight | 437.5 g/mol |
CAS Registry Number | 902027-92-3 |
PubChem CID | 6229006 |
SMILES Notation | C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F |
The Z-configuration of the benzylidene double bond (5Z) is critical for maintaining the compound’s stereochemical integrity and biological activity .
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, the compound’s preparation likely follows established methodologies for thiazolidinone derivatives. A generalized pathway involves:
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Knoevenagel Condensation: Reaction of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the 5-(2-fluorobenzylidene)thiazolidin-2,4-dione intermediate.
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N-Alkylation: Introduction of the propanamide side chain via nucleophilic substitution or coupling reactions.
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Purification: Chromatographic techniques or recrystallization to isolate the final product.
Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is essential to maximize yield and purity. Industrial-scale synthesis may employ continuous-flow reactors to enhance efficiency .
Physicochemical Properties
The compound’s solubility, stability, and reactivity are influenced by its functional groups:
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Solubility: Limited aqueous solubility due to hydrophobic indole and fluorobenzylidene moieties; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the thiazolidinone ring’s carbonyl groups.
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Spectroscopic Characteristics:
Mechanism of Action
The compound’s bioactivity likely arises from multi-target interactions:
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Enzyme Inhibition: Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR).
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Receptor Modulation: Partial agonism/antagonism at G-protein-coupled receptors (GPCRs) linked to cell proliferation.
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DNA Intercalation: Planar aromatic systems may intercalate DNA, inducing strand breaks.
Applications in Research
Drug Discovery
As a lead compound, it serves as a template for developing:
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Kinase inhibitors for oncology.
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Antibacterial agents targeting Gram-positive bacteria.
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Neuroprotective agents via indole-mediated serotonin receptor interactions.
Chemical Intermediate
Functional groups enable derivatization for:
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Suzuki-Miyaura coupling to introduce aryl/heteroaryl substituents.
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Reductive amination to modify the propanamide side chain.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and selectivity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
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Target Identification: Proteomic screening to elucidate primary molecular targets.
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